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Compound of Interest

Compound Name:
1-Methyl-1H-imidazo[4,5-

b]pyridine

Cat. No.: B1315228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry

and drug discovery. Due to the limited availability of a complete, unified dataset for this specific

molecule, this document presents a compilation of known data, supplemented with

representative spectroscopic information from closely related N-methylated imidazo[4,5-

b]pyridine derivatives to offer a predictive and comparative analysis.

Core Molecular Information
1-Methyl-1H-imidazo[4,5-b]pyridine is a methylated derivative of the purine isostere,

imidazo[4,5-b]pyridine. The introduction of a methyl group at the N1-position can significantly

influence its chemical properties, biological activity, and pharmacokinetic profile.[1]
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Property Value Source

Molecular Formula C₇H₇N₃ PubChem[2]

Molecular Weight 133.15 g/mol PubChem[2]

IUPAC Name 1-methylimidazo[4,5-b]pyridine PubChem[2]

CAS Number 39998-52-2 PubChem[2]

PubChem CID 12299350 PubChem[2]

Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for 1-Methyl-
1H-imidazo[4,5-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted and Comparative)

Direct experimental ¹H NMR data for 1-Methyl-1H-imidazo[4,5-b]pyridine is not readily

available in the reviewed literature. However, based on related N-methylated imidazo[4,5-

b]pyridine derivatives, the following chemical shifts are anticipated. The successful alkylation of

the imidazo[4,5-b]pyridine core with methyl iodide has been confirmed by the appearance of

signals for the methyl group protons in the 3.95–3.97 ppm range.[1]
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

N-CH₃ ~3.96 s -

Based on similar

methylated

derivatives.[1]

H-2 ~8.10 s -

Predicted based

on the parent

compound and

related

structures.

H-5 ~8.40 dd ~4.7, 1.4

Predicted based

on the parent

compound and

related

structures.

H-6 ~7.30 dd ~8.0, 4.7

Predicted based

on the parent

compound and

related

structures.

H-7 ~8.05 dd ~8.0, 1.4

Predicted based

on the parent

compound and

related

structures.

¹³C NMR Data (Predicted and Comparative)

Similar to the proton NMR data, a complete experimental ¹³C NMR spectrum for 1-Methyl-1H-
imidazo[4,5-b]pyridine is not explicitly detailed in the surveyed literature. The table below

provides predicted chemical shifts based on the analysis of related imidazo[4,5-b]pyridine

structures.
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

N-CH₃ ~29.0
Based on related N-methylated

heterocycles.

C-2 ~145.0

Predicted based on the parent

compound and related

structures.

C-3a ~148.0

Predicted based on the parent

compound and related

structures.

C-5 ~143.0

Predicted based on the parent

compound and related

structures.

C-6 ~118.0

Predicted based on the parent

compound and related

structures.

C-7 ~133.0

Predicted based on the parent

compound and related

structures.

C-7a ~127.0

Predicted based on the parent

compound and related

structures.

Mass Spectrometry (MS)
The expected molecular ion peak in the mass spectrum of 1-Methyl-1H-imidazo[4,5-
b]pyridine would correspond to its molecular weight.
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Parameter Expected Value Notes

Molecular Ion [M]⁺ m/z 133.0640 Calculated for C₇H₇N₃.

[M+H]⁺ m/z 134.0718
Commonly observed in ESI-

MS.

Infrared (IR) Spectroscopy
The IR spectrum of 1-Methyl-1H-imidazo[4,5-b]pyridine is expected to show characteristic

absorption bands for the aromatic rings and the methyl group.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C-H (aromatic) 3100-3000 Medium-Weak

C-H (methyl) 2975-2850 Medium-Weak

C=N and C=C (aromatic) 1650-1450 Strong-Medium

C-N 1350-1250 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption data for 1-Methyl-1H-imidazo[4,5-b]pyridine is not specifically reported.

However, imidazo[1,2-a]pyridine derivatives, a related class of compounds, typically exhibit

absorption maxima in the range of 250-360 nm.[3]

Solvent Expected λₘₐₓ (nm) Notes

Methanol / Acetonitrile 250 - 360
By analogy to related

imidazopyridine derivatives.[3]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data,

based on methods reported for analogous imidazo[4,5-b]pyridine derivatives.
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NMR Spectroscopy
Instrumentation: A 400 MHz or 600 MHz NMR spectrometer.

Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as

DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL.

Data Acquisition:

¹H NMR: Standard pulse sequences are used. Chemical shifts are referenced to the

residual solvent peak.

¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the

solvent peak.

Data Processing: The acquired data is processed using appropriate NMR software.

Mass Spectrometry
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition: The sample solution is infused into the ESI source. Data is typically

acquired in positive ion mode to observe the [M+H]⁺ ion.

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge

ratio of the molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
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Data Analysis: The positions and intensities of the absorption bands are correlated with the

functional groups present in the molecule.

Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of 1-Methyl-
1H-imidazo[4,5-b]pyridine.
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General workflow for the synthesis and spectroscopic characterization.
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Relationship between structure, properties, and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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